3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable dienes or the reduction of corresponding ketones . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent product quality and yield . The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed:
Scientific Research Applications
3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways . Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities .
Comparison with Similar Compounds
- 4-Isopropenyl-3-methylenecyclohexanol
- Cyclohexanol, 3-methylene-4-(1-methylethenyl)-
Comparison: 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol is unique due to its specific structural features, such as the presence of both methylene and isopropenyl groups on the cyclohexane ring .
Properties
CAS No. |
15358-81-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.237 |
IUPAC Name |
3-methylidene-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h9-11H,1,3-6H2,2H3 |
InChI Key |
SATKHHWXAOEPFJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1=C)O |
Synonyms |
3-Methylene-4-isopropenylcyclohexanol |
Origin of Product |
United States |
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